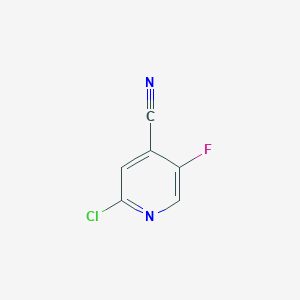

2-Chloro-5-fluoroisonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-fluoroisonicotinonitrile is a compound that is part of a broader class of chloronitriles and nicotinonitriles, which are of significant interest in organic chemistry due to their potential applications in synthesizing biologically active compounds and materials science. These compounds can serve as intermediates in the synthesis of various heterocyclic structures and possess unique photophysical properties that can be tailored for specific applications.

Synthesis Analysis

The synthesis of chloronitriles, including compounds similar to 2-chloro-5-fluoroisonicotinonitrile, can be achieved through the abstraction of chlorine from related nitriles. Metalated nitriles and enolates have been shown to efficiently abstract chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile, providing a diverse range of chloronitriles under mild conditions . Additionally, a multicomponent domino reaction strategy has been exploited to synthesize poly-functionalized nicotinonitriles, which could potentially be adapted for the synthesis of 2-chloro-5-fluoroisonicotinonitrile .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been determined through crystallographic studies. These studies provide insights into the geometry of the olefinic bond and the overall conformation of the molecule, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Chloronitriles and fluoronitriles are versatile in organic synthesis, capable of undergoing a variety of reactions. For instance, the synthesis of α-chloro- and α-fluoro-1,2-diones from α-chloroaldimines involves a sequence of reactions including cyanation, halogenation, and addition of organolithium reagents, followed by acidic hydrolysis . These reactions highlight the reactivity of the nitrile moiety and the potential transformations that 2-chloro-5-fluoroisonicotinonitrile could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives, including those related to 2-chloro-5-fluoroisonicotinonitrile, have been studied with a focus on their photophysical properties. These compounds exhibit strong blue-green fluorescence emission, which can be significantly affected by substituent effects on the pyridine moiety. For example, strong absorption quenching is observed when an electron-donating group is substituted at the C4-position . This suggests that the physical and chemical properties of 2-chloro-5-fluoroisonicotinonitrile can be fine-tuned for specific applications in materials science and other fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Chloro-5-fluoroisonicotinonitrile serves as a precursor in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and materials science. For instance, its derivatives have been utilized in the creation of biologically active compounds and in the development of novel organic transformations. The compound's reactivity with ammonia and other nucleophiles has been explored to synthesize substituted pyridines and other nitrogen-containing heterocycles, showcasing its versatility in organic synthesis (Hand & Baker, 1989).

Building Blocks for Solid-Phase Synthesis

2-Chloro-5-fluoroisonicotinonitrile and its related compounds have been identified as valuable building blocks for solid-phase synthesis, a method widely used in combinatorial chemistry for drug discovery. These compounds can be used to construct diverse libraries of heterocyclic scaffolds, which are crucial in the search for new therapeutic agents. The ability to generate a wide variety of heterocycles from a single precursor highlights its importance in streamlining the synthesis process and facilitating the rapid exploration of chemical space (Křupková et al., 2013).

Antiviral Research

Research into the antiviral properties of nucleosides has incorporated analogs derived from 2-Chloro-5-fluoroisonicotinonitrile, revealing structure-activity relationships crucial for designing effective antiviral agents. These studies are fundamental in understanding how modifications to the nucleoside structure impact their efficacy against various viral infections, thereby guiding the development of new antiviral drugs (Watanabe et al., 1983).

Antibacterial Applications

Investigations into the antibacterial activity of compounds derived from 2-Chloro-5-fluoroisonicotinonitrile have shown promising results. Molecular docking studies suggest that these compounds exhibit strong interactions with bacterial proteins, indicating potential as antibacterial agents. This research is crucial for the development of new antibiotics, especially in the face of growing antibiotic resistance (Vidhya et al., 2020).

Catalytic C-C Coupling Reactions

The compound has also been explored in catalytic carbon-carbon coupling reactions, a fundamental process in organic chemistry used to build complex molecules from simpler ones. These reactions are pivotal in the synthesis of natural products, pharmaceuticals, and materials science. The research demonstrates the compound's utility in facilitating efficient and selective C-C bond formation, underscoring its value in synthetic organic chemistry (Steffen et al., 2005).

Safety And Hazards

The safety data sheet for 2-Chloro-5-fluoroisonicotinonitrile indicates that it is hazardous, with a hazard alert code of 2 . It is harmful if swallowed, inhaled, or in contact with skin . It can cause skin irritation, serious eye irritation, and respiratory irritation . Protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling this compound .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoropyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAFDBOVSRSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoroisonicotinonitrile | |

CAS RN |

1057319-20-6 |

Source

|

| Record name | 2-chloro-5-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)